9-phenyl-2,3,8,9-tetrahydro[1,4]dioxino[2,3-g]quinolin-7(6H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-phenyl-2,3,8,9-tetrahydro[1,4]dioxino[2,3-g]quinolin-7(6H)-one, also known as TDQ or TDOQ, is a heterocyclic compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, material science, and organic synthesis. TDQ is a bicyclic compound that contains a quinoline ring fused with a dioxin ring system, and a phenyl group attached to the quinoline ring.
Mechanism of Action
The mechanism of action of 9-phenyl-2,3,8,9-tetrahydro[1,4]dioxino[2,3-g]quinolin-7(6H)-one is not fully understood, but it is believed to involve the inhibition of various cellular processes, including DNA synthesis, protein synthesis, and cell division. This compound has been shown to induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway and inhibiting the anti-apoptotic proteins Bcl-2 and Bcl-xL. This compound also inhibits the activity of topoisomerase II, an enzyme involved in DNA replication and repair.
Biochemical and Physiological Effects
This compound has been shown to exhibit various biochemical and physiological effects, including the modulation of oxidative stress, inflammation, and mitochondrial function. This compound has been reported to reduce the levels of reactive oxygen species and lipid peroxidation in cells, indicating its potential as an antioxidant. This compound also inhibits the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha and interleukin-6. Furthermore, this compound has been shown to improve mitochondrial function by increasing the activity of respiratory complexes and reducing mitochondrial membrane potential.
Advantages and Limitations for Lab Experiments
9-phenyl-2,3,8,9-tetrahydro[1,4]dioxino[2,3-g]quinolin-7(6H)-one has several advantages for laboratory experiments, including its relatively simple synthesis, low toxicity, and broad-spectrum activity against cancer cells and viruses. However, this compound also has some limitations, including its low solubility in aqueous solutions, which can limit its bioavailability and efficacy in vivo. Additionally, this compound can exhibit non-specific binding to proteins and other biomolecules, which can interfere with its activity and specificity.
Future Directions
Future research directions for 9-phenyl-2,3,8,9-tetrahydro[1,4]dioxino[2,3-g]quinolin-7(6H)-one include the development of more efficient and selective synthesis methods, the elucidation of its mechanism of action, and the evaluation of its efficacy and safety in animal models and clinical trials. Additionally, the modification of this compound's chemical structure to improve its solubility, bioavailability, and specificity could lead to the development of more potent and effective analogs with a wider range of applications in various fields.
Synthesis Methods
9-phenyl-2,3,8,9-tetrahydro[1,4]dioxino[2,3-g]quinolin-7(6H)-one can be synthesized through various methods, including the Pictet-Spengler reaction, cyclization of 2-(2-aminophenyl)-3-hydroxy-1,4-naphthoquinone, and the condensation of 2,3-dihydroxybenzaldehyde with 2-phenyl-1,2,3,4-tetrahydroquinoline-4-one. The Pictet-Spengler reaction involves the condensation of an amino group with an aldehyde or ketone in the presence of an acid catalyst, resulting in the formation of a tetrahydro-β-carboline intermediate. The intermediate undergoes cyclization to form this compound.
Scientific Research Applications
9-phenyl-2,3,8,9-tetrahydro[1,4]dioxino[2,3-g]quinolin-7(6H)-one has been demonstrated to exhibit various biological activities, including anticancer, antiviral, and antibacterial properties. Several studies have reported that this compound exhibits a potent cytotoxic effect against various cancer cell lines, including breast, lung, and colon cancer cells. This compound has also been shown to inhibit the replication of hepatitis C virus and herpes simplex virus type 1. Additionally, this compound exhibits antibacterial activity against Staphylococcus aureus and Escherichia coli.
properties
IUPAC Name |
9-phenyl-3,6,8,9-tetrahydro-2H-[1,4]dioxino[2,3-g]quinolin-7-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO3/c19-17-9-12(11-4-2-1-3-5-11)13-8-15-16(10-14(13)18-17)21-7-6-20-15/h1-5,8,10,12H,6-7,9H2,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJLBBDSIGSAIQX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=C3C(CC(=O)NC3=C2)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.